molecular formula C21H33NSn B185390 3-(Tributylstannyl)quinoline CAS No. 166114-72-3

3-(Tributylstannyl)quinoline

Cat. No.: B185390
CAS No.: 166114-72-3
M. Wt: 418.2 g/mol
InChI Key: GRCFGVMZXVNIFA-UHFFFAOYSA-N
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Description

3-(Tributylstannyl)quinoline is an organotin compound that belongs to the class of quinoline derivatives. It is characterized by the presence of a tributylstannyl group attached to the quinoline ring. This compound is widely used in various fields such as medical research, environmental research, and industrial research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tributylstannyl)quinoline typically involves the stannylation of quinoline derivatives. One common method is the reaction of quinoline with tributyltin hydride in the presence of a catalyst such as palladium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale stannylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of recyclable catalysts and solvent-free conditions is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-(Tributylstannyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the stannyl group to other functional groups.

    Substitution: The tributylstannyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines are employed under mild conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in synthetic organic chemistry .

Scientific Research Applications

3-(Tributylstannyl)quinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 3-(Tributylstannyl)quinoline involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the quinoline ring .

Comparison with Similar Compounds

  • 2-(Tributylstannyl)quinoline
  • 4-(Tributylstannyl)quinoline
  • Quinoline derivatives with different stannyl groups

Comparison: 3-(Tributylstannyl)quinoline is unique due to the position of the tributylstannyl group on the quinoline ring, which influences its reactivity and biological activity. Compared to other similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

IUPAC Name

tributyl(quinolin-3-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N.3C4H9.Sn/c1-2-6-9-8(4-1)5-3-7-10-9;3*1-3-4-2;/h1-2,4-7H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCFGVMZXVNIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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